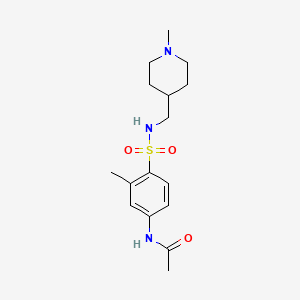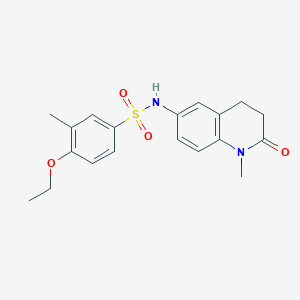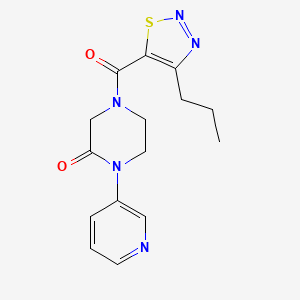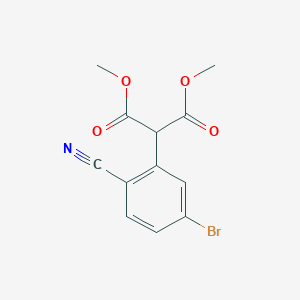
N-(3-methyl-4-(N-((1-methylpiperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-4-(N-((1-methylpiperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H25N3O3S and its molecular weight is 339.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Oxidation Processes for Degradation of Acetaminophen
Advanced Oxidation Processes (AOPs) are employed to treat acetaminophen (ACT) from aqueous media, generating various by-products and revealing insights into degradation pathways and biotoxicity. The study emphasizes the effectiveness of AOPs in degrading ACT, with N-(3,4-dihydroxy phenyl) acetamide identified among mutagenic by-products. This research contributes to enhancing ACT degradation via AOP systems (Qutob et al., 2022).
Toxicology of Acetamide Derivatives
Kennedy (2001) revisited the toxicology of acetamide, N,N-dimethylacetamide, N-methylacetamide, and their effects on human health. The study updated information on biological responses and environmental toxicology, highlighting differences in biological effects among these chemicals and suggesting further research areas (Kennedy, 2001).
Evaluation of Thiophene Analogues for Carcinogenicity
Ashby et al. (1978) synthesized and evaluated thiophene analogues of carcinogens benzidine and 4-aminobiphenyl for potential carcinogenicity. The in vitro activities indicated potential carcinogenicity, emphasizing the importance of evaluating new compounds for safety (Ashby et al., 1978).
AMPA Receptor Agonists for Depression Treatment
Yang et al. (2012) discussed the potential of AMPA receptor agonists in treating depression, highlighting their rapid onset antidepressant effects. This suggests a promising direction for developing novel antidepressants by further researching AMPA receptor agonists (Yang et al., 2012).
Xylan Derivatives and Their Application Potential
Petzold-Welcke et al. (2014) explored the chemical modification of xylan to produce biopolymer ethers and esters with specific properties. The study outlines the synthesis and potential applications of xylan derivatives, including drug delivery, suggesting a versatile use of biopolymers in various industries (Petzold-Welcke et al., 2014).
Removal of Sulfamethoxazole Using Cleaner Techniques
Prasannamedha and Kumar (2020) reviewed cleaner techniques for removing sulfamethoxazole, a persistent organic pollutant, from aqueous solutions. The study emphasizes sustainable development technologies for the efficient removal of such contaminants, highlighting the role of adsorption and photocatalytic degradation (Prasannamedha & Kumar, 2020).
Properties
IUPAC Name |
N-[3-methyl-4-[(1-methylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-10-15(18-13(2)20)4-5-16(12)23(21,22)17-11-14-6-8-19(3)9-7-14/h4-5,10,14,17H,6-9,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMBBYHZLDLYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2806244.png)



![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanecarboxamide](/img/structure/B2806249.png)
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806252.png)

![[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid](/img/structure/B2806254.png)
![5-bromo-2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2806255.png)
![N'-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2806257.png)
![7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane 7-oxide](/img/structure/B2806259.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2806263.png)

